6-Amino-2-phenyl-4H-1,3-oxazin-4-one
CAS No.: 3157-00-4
Cat. No.: VC19729357
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3157-00-4 |
|---|---|
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 6-amino-2-phenyl-1,3-oxazin-4-one |
| Standard InChI | InChI=1S/C10H8N2O2/c11-8-6-9(13)12-10(14-8)7-4-2-1-3-5-7/h1-6H,11H2 |
| Standard InChI Key | NAYKESMOQMJIFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=O)C=C(O2)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a bicyclic framework with a six-membered oxazinone ring fused to a benzene ring. Key structural attributes include:
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Molecular formula: C₁₀H₈N₂O₂
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Substituents:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| XLogP3-AA | 1.6 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Classical Approaches
The synthesis of 1,3-oxazin-4-ones commonly involves cyclization reactions between anthranilic acid derivatives and acylating agents. For example:
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Anthranilic Acid and Benzoyl Chloride: Reaction in pyridine yields 2-phenyl-4H-benzo[d][1, oxazin-4-one via a two-step mechanism involving SN-acyl substitution and cyclodehydration . This method achieves yields up to 90% .
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α-Keto Acids and Anthranilic Acids: Copper-catalyzed decarboxylative amidation forms the oxazinone core, with electron-withdrawing substituents reducing yields (e.g., -NO₂ gives 51%) .
Table 2: Comparative Synthesis Routes for Benzoxazin-4-ones
Adaptations for 6-Amino Derivatives
Introducing an amino group at position 6 likely requires:
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Protection-Deprotection Strategies: Using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions during cyclization.
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Directed Functionalization: Leveraging the amino group as a directing moiety for ortho-C–H activation, a method validated for related benzoxazinones .
Biological and Pharmacological Insights
Anticancer Activity
Although no direct studies on 6-amino-2-phenyl-4H-1,3-oxazin-4-one are documented, structurally similar compounds exhibit moderate cytotoxicity:
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2-Phenyl-4H-benzo[d] oxazin-4-one: IC₅₀ = 65.43 ± 2.7 μg/mL against A549 lung cancer cells .
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2-(3,4-Dichlorophenyl)-4H-benzo[d] oxazin-4-one: IC₅₀ = 70.74 ± 3.95 μg/mL against MCF-7 breast cancer cells .
Molecular Docking Studies
Docking simulations of 2-phenylbenzoxazinone into methionyl-tRNA synthetase (MRS; PDB:1PG2) revealed a rerank score of -76.04 kcal/mol, inferior to the native ligand (-93.50 kcal/mol) . The amino group in 6-amino-2-phenyl-4H-1,3-oxazin-4-one could improve binding affinity by forming additional hydrogen bonds with residues like His323 or Val326 .
Applications and Future Directions
Medicinal Chemistry
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Anticancer Agents: Optimizing the amino substituent may enhance selectivity for MRS or other oncology targets .
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Antimicrobials: Benzoxazinones inhibit bacterial aminoacyl-tRNA synthetases, suggesting potential for antibiotic development .
Materials Science
The planar aromatic system and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or supramolecular assemblies .
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